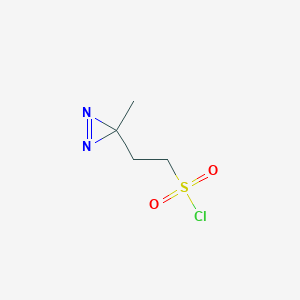
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClN2O2S and a molecular weight of 182.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-methyl-3H-diazirin-3-yl)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The general reaction scheme is as follows:
2-(3-methyl-3H-diazirin-3-yl)ethanol+SOCl2→2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine may be used to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed when the sulfonyl chloride reacts with amines.
Sulfonate Esters: Formed when the sulfonyl chloride reacts with alcohols.
科学的研究の応用
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is widely used in scientific research due to its unique properties:
Biology: The compound is used in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity compared to other diazirine compounds. This makes it particularly useful in applications requiring covalent modification of biomolecules.
特性
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWZDFJXMHDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
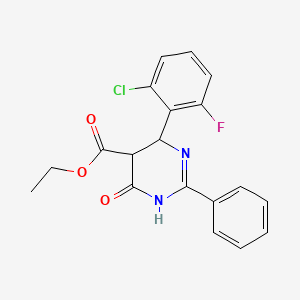
![3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2854462.png)
![[1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}methanesulfonamide](/img/structure/B2854467.png)
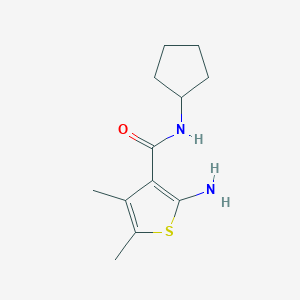
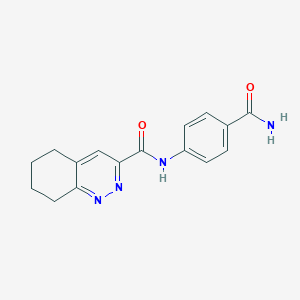
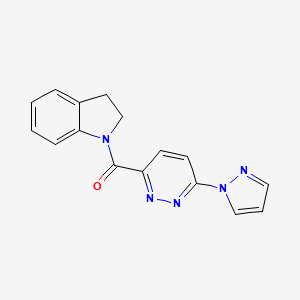
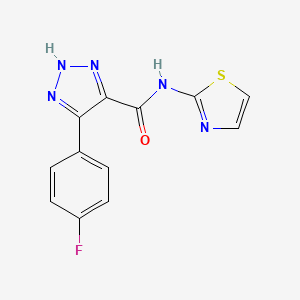
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2854477.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)
![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)
![2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2854481.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)
![5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2854483.png)
